SARS-CoV-2-IN-28
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Overview
Description
SARS-CoV-2-IN-28 is a chemical compound that has garnered significant attention due to its potential applications in combating the SARS-CoV-2 virus, which causes COVID-19. This compound is part of a broader category of inhibitors designed to target specific proteins or enzymes associated with the virus, thereby hindering its ability to replicate and spread.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-28 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. Common synthetic routes may include:
Formation of Key Intermediates: Initial steps often involve the preparation of key intermediates through reactions such as nucleophilic substitution or condensation.
Coupling Reactions: These intermediates are then subjected to coupling reactions, often using catalysts to facilitate the process.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow synthesis might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
SARS-CoV-2-IN-28 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the addition of hydrogen or removal of oxygen.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
SARS-CoV-2-IN-28 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its ability to inhibit viral replication, making it a valuable tool in virology research.
Medicine: Potential therapeutic agent for treating COVID-19 by targeting specific viral proteins.
Industry: Could be used in the development of diagnostic tools and antiviral coatings.
Mechanism of Action
The mechanism of action of SARS-CoV-2-IN-28 involves its interaction with specific molecular targets within the SARS-CoV-2 virus. It primarily targets the viral protease, an enzyme crucial for the virus’s replication process. By inhibiting this enzyme, this compound prevents the virus from processing its polyproteins, thereby halting its replication and spread. The compound may also interfere with other viral pathways, enhancing its antiviral efficacy.
Comparison with Similar Compounds
Similar Compounds
Remdesivir: An antiviral drug that targets the RNA-dependent RNA polymerase of the virus.
Molnupiravir: Another antiviral that induces mutations in the viral RNA, leading to error catastrophe.
Favipiravir: Inhibits the RNA polymerase enzyme, preventing viral replication.
Uniqueness
SARS-CoV-2-IN-28 is unique in its specific targeting of the viral protease, which is a different mechanism compared to the RNA polymerase inhibitors like Remdesivir and Favipiravir. This specificity may offer advantages in terms of reduced side effects and enhanced efficacy against certain viral strains.
Properties
Molecular Formula |
C56H60O8P2 |
---|---|
Molecular Weight |
923.0 g/mol |
IUPAC Name |
[22-[heptoxy(hydroxy)phosphoryl]oxy-3-tridecacyclo[22.14.1.15,20.19,16.128,35.02,23.04,21.06,19.08,17.010,15.025,38.027,36.029,34]dotetraconta-2,4(21),6(19),7,10,12,14,17,22,25(38),26,29,31,33,36-pentadecaenyl] heptyl hydrogen phosphate |
InChI |
InChI=1S/C56H60O8P2/c1-3-5-7-9-15-21-61-65(57,58)63-55-51-47-29-49(45-27-41-37-23-35(39(41)25-43(45)47)31-17-11-13-19-33(31)37)53(51)56(64-66(59,60)62-22-16-10-8-6-4-2)54-50-30-48(52(54)55)44-26-40-36-24-38(42(40)28-46(44)50)34-20-14-12-18-32(34)36/h11-14,17-20,25-28,35-38,47-50H,3-10,15-16,21-24,29-30H2,1-2H3,(H,57,58)(H,59,60) |
InChI Key |
HUSMADGRRPPVST-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOP(=O)(O)OC1=C2C3CC(C2=C(C4=C1C5CC4C6=C5C=C7C8CC(C7=C6)C9=CC=CC=C89)OP(=O)(O)OCCCCCCC)C1=C3C=C2C3CC(C2=C1)C1=CC=CC=C31 |
Origin of Product |
United States |
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